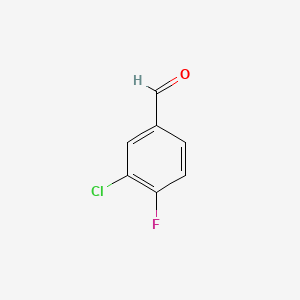

3-Chloro-4-fluorobenzaldehyde

Beschreibung

Contextualizing Aromatic Aldehydes as Synthetic Building Blocks

Aromatic aldehydes are organic compounds containing an aldehyde functional group (-CHO) directly attached to an aromatic ring. fiveable.me This structural feature makes them fundamental building blocks in organic synthesis. fiveable.mesigmaaldrich.com The aldehyde group is highly reactive, readily participating in a variety of chemical transformations, including nucleophilic additions and condensation reactions, which are essential for forming new carbon-carbon and carbon-heteroatom bonds. innospk.comchemimpex.comenamine.net

Their versatility allows for the synthesis of a diverse array of more complex molecules. fiveable.me Aromatic aldehydes are crucial intermediates in the production of pharmaceuticals, agrochemicals, polymers, dyes, and fragrances. fiveable.mesigmaaldrich.comchemimpex.com The ability to modify both the aldehyde group and the aromatic ring enables the creation of derivatives with tailored properties for specific applications. fiveable.me For instance, they are used in the synthesis of anti-inflammatory drugs, anti-cancer agents, and treatments for neurological disorders. innospk.comchemimpex.comnbinno.com In materials science, they contribute to the formulation of polymers and resins, enhancing properties like chemical resistance and thermal stability. innospk.comchemimpex.com

The Influence of Halogen Substituents on Aromatic Reactivity and Selectivity

The presence of halogen substituents on a benzaldehyde (B42025) ring significantly influences the molecule's reactivity and the orientation of subsequent chemical reactions, particularly electrophilic aromatic substitution. Halogens exert two opposing electronic effects: the inductive effect and the resonance effect. libretexts.orgmsu.edu

Inductive Effect: Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. msu.edulibretexts.org This electron-withdrawing inductive effect deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene (B151609). libretexts.orgmsu.edu

Resonance Effect: Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system through resonance. libretexts.orglibretexts.org This electron-donating resonance effect increases the electron density on the ring, particularly at the ortho and para positions. youtube.com

In the case of halogens, the strong inductive effect outweighs the resonance effect, resulting in a net deactivation of the aromatic ring. msu.edu However, the resonance effect, despite being weaker, directs incoming electrophiles to the ortho and para positions, as these positions are less deactivated than the meta position. youtube.comyoutube.com Therefore, halogens are classified as deactivating, ortho-, para-directors in electrophilic aromatic substitution reactions. youtube.com

The specific halogen also matters; reactivity generally follows the order of electronegativity, with fluorine being the most electronegative and least deactivating, and iodine being the least electronegative and most deactivating among common halogens. libretexts.orglibretexts.org This nuanced control over electronic properties makes halogenated benzaldehydes, such as 3-Chloro-4-fluorobenzaldehyde, valuable and predictable intermediates in multi-step organic synthesis. cymitquimica.com

Properties of this compound

The unique arrangement of a chlorine atom, a fluorine atom, and an aldehyde group on the benzene ring gives this compound distinct physical and chemical properties that are leveraged in its synthetic applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 34328-61-5 innospk.comchemimpex.comchemsrc.comnih.gov |

| Molecular Formula | C₇H₄ClFO innospk.comchemimpex.comchemsrc.comnih.gov |

| Molecular Weight | 158.56 g/mol chemimpex.comnih.govsigmaaldrich.com |

| Appearance | Colorless to light yellow crystalline powder or liquid innospk.comchemimpex.com |

| Melting Point | 24-30 °C innospk.comchemimpex.comchemsrc.com |

| Boiling Point | 66-72 °C chemimpex.com |

| Density | ~1.4 g/cm³ chemsrc.com |

| Purity | ≥97-99% innospk.comchemimpex.comchemsrc.com |

These properties make the compound a versatile intermediate for creating complex molecules in pharmaceuticals, agrochemicals, and materials science. chemimpex.com For example, it serves as a key precursor in the synthesis of anti-inflammatory and analgesic drugs, as well as in the development of herbicides and pesticides. innospk.comchemimpex.com It is also used to create fluorescent probes for biological imaging. innospk.comchemimpex.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Iodine |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVORVQPNNSASDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344010 | |

| Record name | 3-Chloro-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34328-61-5 | |

| Record name | 3-Chloro-4-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34328-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 4 Fluorobenzaldehyde

Advanced Synthetic Routes to 3-Chloro-4-fluorobenzaldehyde and its Precursors

Regioselective Halogenation Strategies for Aryl Aldehydes

The direct and selective introduction of a chlorine atom onto the 4-fluorobenzaldehyde (B137897) backbone is a primary method for synthesizing the target compound. This process hinges on controlling the position of chlorination to favor the desired 3-chloro isomer.

One established method involves the chlorination of 4-fluorobenzaldehyde in oleum (B3057394) (fuming sulfuric acid), sometimes in the presence of iodine as a catalyst. googleapis.com This approach allows for the reaction to proceed at temperatures ranging from 0 to 100°C. googleapis.com The use of oleum, with a free SO3 content of 1-65%, is a key aspect of this process. googleapis.com

Another strategy employs a combination of sulfuric acid and trifluoroacetic acid as the medium for the regioselective bromination (and by extension, chlorination) of 4-fluorobenzaldehyde. For instance, the bromination of 4-fluorobenzaldehyde has been achieved with high yield using dibromohydantoin in a sulfuric acid/trifluoroacetic acid mixture. This method highlights the potential for controlled halogenation by careful selection of the halogenating agent and acidic medium.

The table below summarizes reaction conditions for the halogenation of 4-fluorobenzaldehyde, providing a comparative overview of different methodologies.

| Bromide Source | Acid System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Dibromohydantoin | H₂SO₄/TFA (5:1 v/v) | 50 | 56 | 81-85 | |

| Br₂ | Oleum (20-50% SO₃) | 30-60 | 3-5 | 78 |

This table showcases conditions for bromination, which serve as a model for regioselective chlorination.

Halogen-Exchange Reactions in Fluorobenzaldehyde Synthesis

Halogen-exchange (Halex) reactions provide an alternative and efficient pathway to fluorinated aromatic aldehydes. This method typically involves the substitution of a chlorine or bromine atom with fluorine using a fluoride (B91410) salt.

The synthesis of this compound can be achieved by the reaction of 3,4-dichlorobenzaldehyde (B146584) with spray-dried potassium fluoride. googleapis.com In a specific example, this reaction was conducted at 230°C for one hour, resulting in a 66% yield of the desired product after distillation under reduced pressure. googleapis.com The use of catalysts such as quaternary phosphonium (B103445) salts can facilitate these reactions, often allowing them to be performed in the absence of a solvent or in an aromatic hydrocarbon solvent. googleapis.com

Research has shown that the halogen-exchange fluorination of 4-chlorobenzaldehyde (B46862) to 4-fluorobenzaldehyde can be achieved with high yield (90%) and selectivity (98%) using spray-dried potassium fluoride and a tetraphenylphosphonium (B101447) bromide phase-transfer catalyst under solvent-free conditions or in diphenyl solvents. researchgate.net This highlights the industrial viability and greener aspects of Halex reactions. researchgate.net

Multistep Synthesis from Substituted Benzene (B151609) Derivatives

Complex organic molecules like this compound are often constructed through multi-step synthetic sequences starting from simpler, readily available substituted benzenes. A common precursor for this target molecule is 3-chloro-4-fluorotoluene.

The synthesis can also commence from 1-chloro-2-fluorobenzene. sci-hub.se Palladium-catalyzed carbonylation reactions of 1-chloro-2-fluorobenzenes have been developed for the synthesis of various heterocyclic compounds, demonstrating the utility of this starting material in building complex molecular frameworks. sci-hub.se

A well-established laboratory and industrial method for introducing an aldehyde group onto an aromatic ring is the Vilsmeier-Haack reaction. This reaction utilizes a formylating agent, such as a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to convert a suitable benzene derivative into the corresponding benzaldehyde (B42025). For instance, 3-chloro-4-fluorobenzene can be formylated using this method to produce this compound.

Reductive Carbonylation of Aryl Halides for Aldehyde Formation

Reductive carbonylation offers a direct route to aryl aldehydes from aryl halides by introducing a carbonyl group (CO) and a hydride. This transformation is typically catalyzed by transition metal complexes.

One documented procedure for the synthesis of 4-chloro-3-fluorobenzaldehyde (B1349764) involves the reductive carbonylation of 4-chloro-3-fluoroiodobenzene. chemicalbook.com This reaction is carried out in an autoclave with carbon monoxide (CO) and hydrogen (H₂) gas at a total pressure of 10 bar. chemicalbook.com The catalytic system consists of rhodium(III) chloride trihydrate and triphenylphosphine (B44618) in N,N-dimethyl acetamide (B32628) (DMA) at 90°C, yielding the product in approximately 81% isolated yield. chemicalbook.com

The general procedure involves loading the aryl iodide, rhodium catalyst, phosphine (B1218219) ligand, and an amine base like triethylamine (B128534) into a reactor, followed by pressurizing with CO and H₂ and heating. chemicalbook.com After the reaction, the product is isolated and purified, often by column chromatography. chemicalbook.com

Functional Group Reactivity and Derivatization of the Aldehyde Moiety

The aldehyde group in this compound is the primary site of its chemical reactivity, making it a versatile intermediate for further synthetic transformations. chemimpex.com The electrophilic nature of the carbonyl carbon allows for a wide range of reactions. scbt.com

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further reactions. evitachem.comsmolecule.com This fundamental reactivity is the basis for many derivatizations of this compound. chemimpex.comevitachem.com

Common nucleophilic addition reactions include:

Formation of Alcohols: Reduction of the aldehyde using agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding alcohol, (3-chloro-4-fluorophenyl)methanol.

Formation of Imines and Schiff Bases: Condensation reactions with primary amines lead to the formation of imines (Schiff bases). evitachem.com This reaction is crucial in the synthesis of various biologically active compounds.

Formation of Oximes: Reaction with hydroxylamine (B1172632) produces this compound oxime. scbt.com

Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the carbonyl group into a carbon-carbon double bond.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents or organolithium compounds results in the formation of secondary alcohols.

These reactions underscore the utility of this compound as a versatile building block, where the aldehyde functionality serves as a handle for introducing a wide array of other functional groups and for extending the carbon skeleton. chemimpex.com

Condensation Reactions for Complex Molecular Architectures

This compound is a valuable building block in organic synthesis, prized for its ability to participate in condensation reactions to form more complex molecules. chemimpex.com The presence of both chlorine and fluorine atoms on the benzene ring enhances the electrophilic character of the aldehyde group, making it reactive towards various nucleophiles. chemimpex.com This reactivity is harnessed by chemists to construct intricate molecular frameworks, which are often key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. chemimpex.comevitachem.com

One of the primary applications of this compound in this context is in the generation of carbon-carbon and carbon-nitrogen bonds. Through reactions like the aldol (B89426) and Claisen-Schmidt condensations, new carbon-carbon bonds are formed, extending the carbon skeleton and introducing new functional groups. These reactions are fundamental in creating the core structures of many biologically active compounds. smolecule.com

Furthermore, condensation with amine derivatives leads to the formation of imines or Schiff bases, which are versatile intermediates themselves. These can be further modified, for instance, through reduction to form stable secondary amines or by reaction with other reagents to build heterocyclic systems. The specific substitution pattern of this compound often imparts unique properties to the resulting complex molecules, influencing their biological activity or material characteristics.

Knoevenagel Condensation and Subsequent Transformations

The Knoevenagel condensation is a prominent reaction involving this compound, where it reacts with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. This reaction is typically catalyzed by a weak base, like piperidine (B6355638) or an amine, and results in the formation of a new carbon-carbon double bond. mdpi.comnih.gov The product of the Knoevenagel condensation between this compound and an active methylene compound is a substituted styrene (B11656) derivative.

These products are often not the final target but serve as versatile intermediates for further transformations. For instance, the newly formed double bond can undergo various reactions, including reduction, epoxidation, or cycloaddition, to introduce further complexity into the molecule. The cyano group in the product can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional functional handles for diversification.

A study on the three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines proposed a mechanism involving an initial Knoevenagel condensation followed by an aromatic nucleophilic substitution of the fluorine atom. mdpi.comresearchgate.net This highlights how the products of Knoevenagel condensation can be designed to undergo subsequent intramolecular or intermolecular reactions, leading to the rapid assembly of complex heterocyclic structures. The electron-withdrawing nature of the substituents on the benzaldehyde influences the reactivity, with a general trend of -NO2 > -F > -Cl for activating the aldehyde towards condensation. nih.gov

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-chloro-4-fluorobenzoic acid. This transformation is a common and important step in the synthesis of many pharmaceutical and agrochemical compounds. A variety of oxidizing agents can be employed for this purpose.

For instance, sodium chlorite (B76162) (NaClO2) is an effective and selective reagent for the oxidation of aldehydes to carboxylic acids and has been used for the synthesis of 3-chloro-4-fluorobenzoic acid from this compound. google.com Other common oxidizing agents that can be used include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The choice of oxidant often depends on the scale of the reaction, the presence of other sensitive functional groups in the molecule, and cost considerations.

The resulting 3-chloro-4-fluorobenzoic acid is a valuable intermediate. For example, it can be converted to the corresponding acyl chloride, 3-chloro-4-fluorobenzoyl chloride, by reaction with thionyl chloride (SOCl2). google.com This acyl chloride is a more reactive derivative that can be used in a variety of acylation reactions to form esters, amides, and ketones.

Formation of Schiff Bases and Related Imines

This compound readily reacts with primary amines in a condensation reaction to form Schiff bases, also known as imines. wikipedia.org This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds. These compounds are important in their own right and also serve as key intermediates for the synthesis of other nitrogen-containing compounds. For example, the imine double bond can be reduced using agents like sodium borohydride (NaBH4) to yield the corresponding secondary amine.

Schiff bases derived from this compound and various amines have been synthesized and characterized. For instance, the reaction of this compound with different amino compounds can lead to a diverse range of Schiff base derivatives with potential applications in medicinal chemistry and material science. wikipedia.org The specific properties and reactivity of the resulting Schiff base are influenced by the nature of the substituent on the nitrogen atom.

Table 1: Examples of Schiff Bases Derived from this compound

| Amine Reactant | Schiff Base Product | Potential Applications/Significance |

|---|---|---|

| Aniline | N-(3-Chloro-4-fluorobenzylidene)aniline | Intermediate for synthesis of heterocyclic compounds |

| 4-Amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine | Schiff base of the triazine | Synthesis of metal complexes with potential biological activity researchgate.net |

| Various primary amines | Substituted N-(3-Chloro-4-fluorobenzylidene)amines | Building blocks in drug discovery and material science wikipedia.org |

Catalytic Systems and Optimized Reaction Conditions

Role of Free-Radical Initiators in Aromatic Chlorination

The synthesis of this compound can be achieved through the chlorination of 4-fluorobenzaldehyde. This reaction often proceeds via a free-radical mechanism, particularly when targeting the aromatic ring. Free-radical initiators are substances that can produce radical species and initiate a chain reaction. google.com

In the context of aromatic chlorination, initiators such as peroxides or azo compounds like azobisisobutyronitrile (AIBN) are commonly used. google.com These initiators decompose upon heating or exposure to UV light to generate highly reactive radicals. These radicals can then abstract a hydrogen atom from the aromatic ring of 4-fluorobenzaldehyde, creating an aryl radical. This aryl radical then reacts with a chlorinating agent, such as chlorine (Cl2) or sulfuryl chloride (SO2Cl2), to form the chlorinated product and regenerate a radical species, thus propagating the chain reaction. google.comsmolecule.com

The reaction conditions, including the choice of initiator, solvent, and temperature, are crucial for controlling the regioselectivity of the chlorination and maximizing the yield of the desired this compound isomer. The use of a Lewis acid catalyst, such as ferric chloride (FeCl3), can also influence the reaction pathway, favoring electrophilic aromatic substitution. google.com

Application of Quaternary Phosphonium and Ammonium (B1175870) Salts in Halogen Exchange

Quaternary phosphonium and ammonium salts are widely used as phase-transfer catalysts (PTCs) in a variety of organic reactions, including halogen exchange (Halex) reactions. google.comresearchgate.net In the synthesis of fluorinated aromatic compounds, PTCs facilitate the transfer of fluoride ions from an inorganic salt, such as potassium fluoride (KF), which is often insoluble in organic solvents, to the organic phase where the reaction with the aryl halide takes place.

The synthesis of 4-fluorobenzaldehyde, a precursor to this compound, can be accomplished via a halogen exchange reaction of 4-chlorobenzaldehyde using a metal fluoride in the presence of a phase-transfer catalyst. wikipedia.orggoogle.comresearchgate.net Quaternary phosphonium salts, like tetraphenylphosphonium bromide, and quaternary ammonium salts are effective catalysts for this transformation. researchgate.net

The catalytic cycle involves the formation of a lipophilic ion pair between the quaternary cation and the fluoride anion. This ion pair is soluble in the organic phase and can deliver the fluoride ion to react with the aryl chloride, displacing the chloride ion. The use of these catalysts allows the reaction to be carried out under milder conditions and can improve the yield and selectivity of the desired fluorinated product. google.comresearchgate.netacs.org The efficiency of the catalyst can be further enhanced by the addition of co-catalysts like crown ethers or polyalkylene glycols. google.com

Table 2: Phase-Transfer Catalysts in Halogen Exchange Reactions

| Catalyst Type | Example Catalyst | Role in Reaction |

|---|---|---|

| Quaternary Phosphonium Salt | Tetraphenylphosphonium bromide | Facilitates transfer of fluoride ion to organic phase researchgate.net |

| Quaternary Ammonium Salt | Cinchona alkaloid-derived salts | Used in asymmetric phase-transfer catalysis acs.org |

| Crown Ether | 18-crown-6 | Complexes with metal cation to enhance fluoride solubility google.com |

Green Chemistry Approaches in Synthesis (e.g., Ultrasonic Assistance)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of important chemical intermediates like this compound to reduce the environmental impact of chemical manufacturing. These approaches focus on the use of less hazardous materials, alternative energy sources to enhance reaction rates, and the development of more efficient and atom-economical processes. Such methodologies include the use of ultrasonic irradiation, microwave assistance, and environmentally benign catalysts.

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a promising green technique. nih.gov The phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid, can create localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. nih.gov This method often results in higher yields, shorter reaction times, and can be conducted under milder conditions compared to traditional methods. nih.gov

While specific research on the ultrasonic-assisted synthesis of this compound is not extensively documented in peer-reviewed literature, a patented method for the synthesis of the closely related compound, 3-bromo-4-fluorobenzaldehyde (B1265969), provides a strong model for its potential application. google.com This process demonstrates the typical advantages of ultrasonic assistance in the halogenation of a 4-fluorobenzaldehyde precursor. The methodology involves the reaction of 4-fluorobenzaldehyde with a brominating agent in a biphasic system under ultrasonic irradiation. google.com The use of ultrasound facilitates the reaction, leading to high yields and purity. google.com

A comparison of a potential ultrasonic-assisted synthesis with conventional methods for the preparation of a 3-halo-4-fluorobenzaldehyde is detailed below, based on the data for the bromo-analogue.

Table 1: Comparison of Synthetic Methods for 3-Halo-4-fluorobenzaldehyde

| Parameter | Conventional Method (Inferred) | Ultrasonic-Assisted Method google.com |

| Reagents | 4-fluorobenzaldehyde, Halogenating agent, Acid, Solvent | 4-fluorobenzaldehyde, Sodium bromide, Hydrochloric acid, Sodium hypochlorite, Dichloromethane |

| Energy Source | Thermal (heating/reflux) | Ultrasonic Irradiation |

| Reaction Time | Potentially several hours | ~1.5 hours |

| Temperature | Elevated temperatures often required | 20-25 °C |

| Yield | Variable, often lower | ~91.9% |

| Purity | May require extensive purification | 99.4% |

Beyond ultrasonic assistance, other green chemistry principles are being applied to the synthesis of similar aromatic aldehydes. For instance, microwave-assisted organic synthesis (MAOS) has been shown to be a valuable technique, offering rapid heating, reduced reaction times, and the possibility of solvent-free reactions. researchgate.net Additionally, the use of phase transfer catalysts in halogen-exchange fluorination reactions represents another green approach, enabling high yields and selectivity under solvent-free conditions. researchgate.net The development of recyclable bionanocatalysts, such as starch-supported magnetic nanoparticles, for multicomponent reactions to produce heterocyclic compounds from substituted benzaldehydes also highlights the trend towards more sustainable chemical synthesis. nih.gov

These examples underscore a significant shift in synthetic chemistry towards processes that are not only efficient but also environmentally responsible. The application of such green methodologies to the synthesis of this compound holds considerable promise for making its production more sustainable.

Applications in Advanced Organic Synthesis and Material Science

Utilization as a Key Intermediate in Organic Synthesis

3-Chloro-4-fluorobenzaldehyde is a fundamental intermediate in numerous organic synthesis processes. innospk.comchemimpex.com Its aldehyde functional group readily participates in reactions such as nucleophilic additions and condensations, which are crucial for building more complex molecular frameworks. innospk.comchemimpex.com The presence of both chlorine and fluorine atoms on the benzene (B151609) ring enhances the electrophilic nature of the compound, enabling targeted and specific chemical transformations. chemimpex.com This reactivity makes it an essential building block in multi-step syntheses, bridging the gap between basic raw materials and high-value finished products. innospk.com The compound's stability and compatibility with diverse reaction conditions further solidify its role as a preferred choice for chemists in laboratory and industrial settings. chemimpex.com

Development of Complex Organic Molecules with Specific Properties

The distinct structure of this compound is instrumental in the development of novel organic molecules with highly specific functionalities. Researchers have successfully utilized this compound to create intricate molecular architectures for various applications. chemimpex.comnbinno.com

Pharmaceuticals: It serves as a key precursor in the synthesis of a variety of therapeutic agents, including anti-inflammatory, analgesic, and anti-cancer drugs. innospk.comchemimpex.com For instance, it has been used in the synthesis of triclosan analogs that feature an isoxazole group. chemicalbook.comsigmaaldrich.com

Agrochemicals: The compound plays a role in the creation of modern agricultural chemicals, such as effective herbicides and pesticides, which contribute to improved crop yields. chemimpex.com

Biological Imaging: It is involved in the production of fluorescent probes, which are specialized molecules used in biological imaging to help researchers visualize cellular processes with high precision and specificity. innospk.comchemimpex.com

The ability to use this compound to construct these targeted molecules underscores its importance in drug discovery and advanced chemical research. chemimpex.com

Building Block in Fine Chemical Synthesis

In the realm of fine chemicals—pure, single substances produced in controlled quantities—this compound serves as an essential building block. chemimpex.com It is a versatile aromatic aldehyde used extensively in the synthesis of various fine chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals. chemimpex.com Its participation in complex organic transformations allows for the precise construction of molecules required for these specialized applications. chemimpex.comnbinno.com

| Category of Fine Chemical | Specific Application Area | Reference |

| Pharmaceutical Intermediates | Synthesis of anti-inflammatory and anti-cancer agents | innospk.comchemimpex.com |

| Agrochemical Intermediates | Development of herbicides and pesticides | chemimpex.com |

| Research Chemicals | Creation of fluorescent probes for biological imaging | innospk.comchemimpex.com |

Precursor for Specialty Chemicals and Dyes

The reactivity of this compound makes it a valuable precursor in the manufacture of specialty chemicals and dyes. chemimpex.com Specialty chemicals are products valued for their specific function, and this compound's structure allows for the creation of molecules with tailored properties. Its ability to undergo condensation and nucleophilic addition reactions is particularly useful for chemists aiming to design and produce complex molecular structures required for dyes and other specialized chemical products. chemimpex.com

Integration into Advanced Materials: Polymers and Resins

Beyond its use in synthesizing discrete molecules, this compound is also integrated into the formulation of advanced materials like polymers and resins. innospk.comchemimpex.com It serves as a monomer or a modifying agent in polymerization processes. The incorporation of this halogenated aldehyde into the polymer backbone is a strategy used to enhance the final material's properties, such as chemical resistance and thermal stability, which are critical for durable industrial materials. innospk.comchemimpex.com

Applications in Medicinal Chemistry and Pharmaceutical Development

Strategic Intermediate in Pharmaceutical Production

As a key intermediate, 3-Chloro-4-fluorobenzaldehyde serves as a foundational component for creating more complex molecular architectures essential in drug discovery and production. chemimpex.cominnospk.com Its stability and compatibility with various reaction conditions make it a preferred choice for chemists in the pharmaceutical industry. chemimpex.com

This compound is utilized as a precursor in the synthesis of potential anti-inflammatory and analgesic drugs. chemimpex.cominnospk.com Its chemical framework is incorporated into larger molecules designed to target pathways associated with inflammation and pain. The versatility of the aldehyde group allows for participation in reactions like nucleophilic additions and condensations, which are fundamental steps in building the core structures of these drug candidates. chemimpex.cominnospk.com

In the field of oncology, this compound is an important starting material for the development of novel anti-cancer agents. chemimpex.com Researchers have successfully used this compound to synthesize therapeutic compounds aimed at inhibiting cancer cell growth. chemimpex.com The fluorinated and chlorinated phenyl ring is a common feature in many modern anti-cancer drugs, and this intermediate provides an efficient way to introduce this moiety. The synthesis of various heterocyclic compounds with potential anticancer activity, such as triazole derivatives, often involves substituted benzaldehydes as key reactants. mdpi.comekb.eg

Table 1: Examples of Research on Cancer Cell Lines Using Benzaldehyde (B42025) Scaffolds

| Compound Class | Target Cell Lines | Observed Effect |

| Fluorinated 3,6-diaryl- chemimpex.cominnospk.comchemicalbook.comtriazolo[3,4-b] innospk.comchemicalbook.comresearchgate.netthiadiazoles | MCF7 (human breast cancer), SaOS-2 (human osteosarcoma), K562 (human myeloid leukemia) | Moderate to good antiproliferative potency. |

| 1,2,4-triazole Schiff bases | HEPG2 (liver cancer), HCT-116 (colon cancer), MCF-7 (breast cancer) | Effective anticancer activity and apoptotic effects. ekb.eg |

| 4-Fluorobenzaldehyde (B137897) limonene-based thiosemicarbazone | PC-3 (human prostate cancer) | Promising cytotoxic effects, inducing apoptosis. nih.gov |

This compound is a key reagent in the synthesis of analogs of Triclosan. chemicalbook.com These analogs are developed to act as improved inhibitors for specific biological targets, such as the enoyl-acyl carrier protein (ACP) reductase. In one synthetic pathway, this compound is reacted with a phenol derivative in the presence of cesium carbonate in dimethylformamide (DMF) to form a diaryl ether core structure, which is a central feature of Triclosan and its analogs. researchgate.net Further chemical modifications can then be made to this core structure to optimize its biological activity. researchgate.net

Beyond pharmaceuticals, the utility of this compound extends to the agricultural sector. innospk.com It serves as a vital intermediate in the synthesis of agrochemicals, including effective herbicides and pesticides designed to improve crop yields. chemimpex.comyacooscience.com The specific halogen substitution pattern on the aromatic ring is crucial for the biological activity of many of these agricultural products.

Table 2: Industrial Applications of this compound

| Industry | Application Area | Role of Compound |

| Pharmaceutical | Drug Development | Precursor for anti-inflammatory, analgesic, and anti-cancer agents. chemimpex.cominnospk.com |

| Agrochemical | Crop Protection | Intermediate for herbicides and pesticides. chemimpex.comyacooscience.com |

| Material Science | Advanced Materials | Component in the formulation of polymers and resins. chemimpex.com |

| Research & Diagnostics | Biological Imaging | Building block for fluorescent probes. chemimpex.com |

Design and Evaluation of Biologically Active Compounds

The rational design of new bioactive molecules is a cornerstone of modern drug discovery. nih.gov Intermediates like this compound are instrumental in this process, allowing for the systematic synthesis of novel compounds for biological evaluation.

This compound is used in the creation of fluorescent probes for biological imaging. chemimpex.com These specialized molecules are designed to help researchers visualize cellular processes with high precision and specificity. chemimpex.cominnospk.com The structural features of the compound can be incorporated into larger fluorescent molecules, enabling the study of enzymes and receptors within a biological environment. nih.gov

Synthesis and Assessment of Antimicrobial Compounds

This compound serves as a versatile precursor in the synthesis of novel compounds with potential antimicrobial properties. Researchers have explored its utility in creating heterocyclic structures, such as isoxazole derivatives, and in forming Schiff bases, both of which are classes of compounds known for their biological activities.

The general synthetic approach often involves a condensation reaction. For the synthesis of Schiff bases, this compound is reacted with various primary amines. The aldehyde group of the benzaldehyde derivative reacts with the amino group of the primary amine to form an imine or azomethine group, which is the characteristic feature of a Schiff base. These reactions are typically straightforward and allow for the creation of a diverse library of compounds by varying the amine component.

Similarly, isoxazole derivatives can be synthesized from this compound through a multi-step process. A common method involves the initial formation of a chalcone via a Claisen-Schmidt condensation between an appropriate ketone and this compound. This α,β-unsaturated ketone intermediate is then reacted with hydroxylamine (B1172632) hydrochloride. The hydroxylamine adds to the double bond and subsequently cyclizes to form the five-membered isoxazole ring.

These synthesized compounds are then subjected to antimicrobial screening to assess their efficacy against various pathogens. Standard methods, such as the broth dilution method, are used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. These assays are performed against a panel of both Gram-positive and Gram-negative bacteria, as well as fungal strains, to establish the spectrum of activity.

Studies on Schiff bases derived from various substituted benzaldehydes have shown promising results. For instance, certain Schiff bases have demonstrated activity against Escherichia coli and Staphylococcus aureus. mediresonline.org Research into fluorinated benzaldehyde derivatives, in particular, has yielded compounds with notable activity against fungal pathogens like Candida albicans. mdpi.com The antimicrobial potential of isoxazole derivatives is also well-documented, with various derivatives showing a broad spectrum of activity. ipindexing.com

Table 1: Illustrative Antimicrobial Activity of Schiff Base Derivatives

| Compound ID | Organism | MIC (μg/mL) |

| Schiff Base Derivative 1 | Escherichia coli | 62.5 mediresonline.org |

| Schiff Base Derivative 2 | Staphylococcus aureus | 62.5 mediresonline.org |

| Schiff Base Derivative 3 | Candida albicans | 62.5 mediresonline.org |

| Schiff Base Derivative 4 | Escherichia coli | 250 mediresonline.org |

| Note: The data presented are for Schiff bases derived from various benzaldehydes to illustrate the antimicrobial potential of this class of compounds. Data for compounds synthesized specifically from this compound were not available in the search results. |

Research into Aldehyde Dehydrogenase (ALDH) Inhibitors

Based on the conducted search, no information was found that directly links this compound to the synthesis or research of Aldehyde Dehydrogenase (ALDH) inhibitors.

Precursor for Fluorinated Catechols and Phenols in Radiopharmaceutical Research

Based on the conducted search, no specific information was found regarding the use of this compound as a precursor for fluorinated catechols and phenols in radiopharmaceutical research.

Spectroscopic and Computational Characterization of 3 Chloro 4 Fluorobenzaldehyde in Chemical Research

The structural elucidation and characterization of synthetic compounds are fundamental aspects of chemical research. Spectroscopic techniques, often complemented by computational analysis, provide invaluable insights into the molecular architecture and electronic environment of newly synthesized molecules. For 3-Chloro-4-fluorobenzaldehyde, a combination of vibrational and nuclear magnetic resonance spectroscopy is employed to confirm its identity and analyze its conformational and electronic properties.

Q & A

Basic: What are the established synthetic routes for 3-Chloro-4-fluorobenzaldehyde, and how can reaction conditions be optimized?

Answer:

this compound is commonly synthesized via nucleophilic aromatic substitution. For example, describes a reaction where this compound is treated with sodium ethanethiolate in N,N-dimethylformamide (DMF) at 70°C for 7 hours, yielding derivatives like 3-chloro-4-ethylsulfanylbenzaldehyde in 61% yield . Optimization strategies include:

- Catalyst selection : Use phase-transfer catalysts to enhance reaction rates.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Prolonged heating at 70°C ensures complete substitution while avoiding decomposition.

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy : reports NMR data (CDCl, 400 MHz) with peaks at δ 9.85 (s, aldehyde proton) and δ 7.82–6.77 (aromatic protons), confirming substituent positions . NMR (101 MHz) shows δ 190.13 (aldehyde carbon) and δ 147.91–21.52 (aromatic and methyl carbons).

- Chromatography : HPLC with UV detection (e.g., C18 columns) identifies purity and impurities .

- Elemental analysis : CHN data (e.g., C 63.57%, H 4.17%) validates molecular composition .

Advanced: How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

Answer:

DFT calculations, as described in , can model the electronic effects of substituents. For this compound:

- Electrostatic potential maps : Highlight electron-deficient regions (due to -Cl and -F groups), directing electrophilic attacks to specific aromatic positions.

- Frontier molecular orbitals : HOMO-LUMO gaps predict charge-transfer interactions in catalytic processes .

- Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites, aiding in designing substitution reactions .

Advanced: How can researchers resolve discrepancies in reaction yields when using different catalysts or solvents?

Answer:

Contradictory yields often arise from competing reaction pathways. Methodological approaches include:

- Kinetic studies : Monitor reaction progress via in situ FT-IR or GC-MS to identify intermediates .

- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to optimize activation energy.

- Catalyst tuning : Transition-metal catalysts (e.g., Pd/C) may suppress side reactions like oxidation of the aldehyde group .

Basic: What role does this compound play in synthesizing bioactive molecules?

Answer:

The compound serves as a precursor in medicinal chemistry. demonstrates its use in synthesizing indolizine derivatives, which are explored as CRTH2 antagonists for inflammatory diseases. Key steps include:

- Nucleophilic substitution : Reacting with thiols or amines to introduce functional groups.

- Aldehyde reactivity : Condensation reactions form Schiff bases or heterocyclic cores .

Advanced: How can researchers analyze and mitigate impurities in this compound batches?

Answer:

- Chromatographic profiling : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to detect byproducts like chlorinated dimers .

- Recrystallization : Purify using ethanol/water mixtures (40–60°C) to remove unreacted starting materials.

- Mass spectrometry : High-resolution MS (HRMS) identifies trace impurities via exact mass matching .

Advanced: What computational tools are available to model the crystal structure of this compound?

Answer:

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable).

- DFT-based lattice energy minimization : Predict polymorph stability using software like CASTEP or VASP .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing crystallization behavior .

Basic: What are the critical parameters for scaling up this compound synthesis from lab to pilot plant?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.